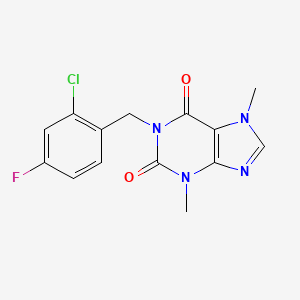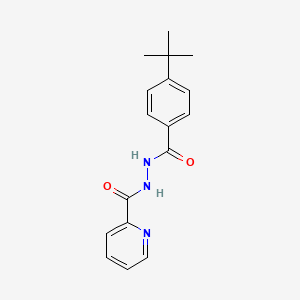
4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide, also known as CCNB, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. CCNB is a member of the nitrobenzamide family, which has been studied for its antitumor and antiparasitic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition may lead to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce the viability of Leishmania donovani parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide in lab experiments is its high potency against cancer cells and parasites. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments. In addition, this compound has poor solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide. One area of interest is the development of more effective formulations of this compound that improve its solubility and bioavailability. Another area of interest is the identification of the specific molecular targets of this compound, which may lead to the development of more targeted cancer therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use in clinical settings.
Synthesemethoden
The synthesis of 4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as an antiparasitic agent, as it has shown activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-5-6-11(13(7-10)18(20)21)14(19)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVBPVIUQTWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)
![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)
![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)
![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)